ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate
Description
Ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate is a synthetic indole derivative characterized by a carbamothioylamino substituent at the 3-position of the indole core and a 3-fluorophenyl group. This compound’s structural complexity arises from the interplay of hydrogen-bonding motifs (via the indole NH and thiourea groups) and the electron-withdrawing fluorine atom, which may modulate electronic properties and intermolecular interactions.
Properties
IUPAC Name |
ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-2-24-17(23)16-15(13-8-3-4-9-14(13)21-16)22-18(25)20-12-7-5-6-11(19)10-12/h3-10,21H,2H2,1H3,(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVKTTCSIQQVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate typically involves the reaction of 3-fluoroaniline with carbon disulfide and ethyl chloroformate in the presence of a base. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of viral enzymes, preventing viral replication, or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest analogs include:
Methyl 1-methyl-β-carboline-3-carboxylate (): Shares a heterocyclic core (β-carboline vs. indole) and an ester group.
AZD1152 Intermediate () : Contains a 3-fluorophenyl group linked to a quinazoline scaffold. The fluorophenyl moiety in both compounds may confer similar metabolic stability due to fluorine’s resistance to oxidative degradation.
Table 1: Structural and Functional Group Comparisons
Computational Reactivity Analysis
Conceptual DFT () predicts reactivity differences:
- Electrophilicity : The thiourea group in the target compound may exhibit higher electrophilicity at the sulfur atom compared to carbamoyl analogs, favoring nucleophilic attacks (e.g., cysteine residues in enzymes).
- Fukui Function : The 3-fluorophenyl group’s para-position could act as a soft nucleophilic site, contrasting with the β-carboline’s electron-rich pyridinic nitrogen .
Biological Activity
Ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₇H₁₄F₃N₃O₂S
- Molecular Weight : 353.37 g/mol
- CAS Number : 93957-39-2
This compound features an indole core, which is known for its diverse biological activities, including antitumor and antimicrobial properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of indole derivatives, particularly against HIV. For instance, derivatives of indole-2-carboxylic acid have shown promising activity in inhibiting HIV-1 integrase, a key enzyme in the viral replication process. The introduction of specific substituents at the C3 position of the indole core has been shown to enhance this activity significantly. Compounds with long branches or halogenated phenyl groups exhibited improved binding interactions with the integrase active site, leading to lower IC₅₀ values (concentration required to inhibit 50% of the virus) ranging from 0.13 to 6.85 μM, indicating a strong inhibitory effect on viral replication .
Antitumor Activity
Indole derivatives are also recognized for their antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins and activation of caspases .
Inhibition of Enzymatic Activity
The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymes associated with viral replication and tumor growth. For example, structural analyses reveal that compounds with similar structures can chelate metal ions within enzyme active sites, disrupting their function .
Modulation of Cell Signaling Pathways
This compound may also influence various cell signaling pathways that regulate cell survival and proliferation. Indole derivatives have been reported to interact with multiple targets, including kinases and transcription factors involved in cancer progression .
Case Studies
- Inhibition of HIV Replication : A study focusing on indole derivatives indicated that this compound could effectively inhibit HIV replication in vitro by targeting HIV integrase with an IC₅₀ value significantly lower than many existing antiviral agents .
- Cytotoxicity Against Cancer Cells : In another investigation, this compound was tested against several human cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
Data Table: Biological Activities and IC₅₀ Values
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
